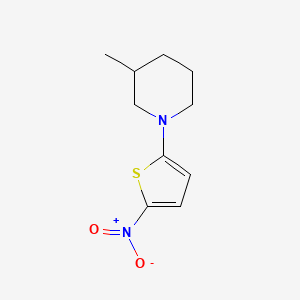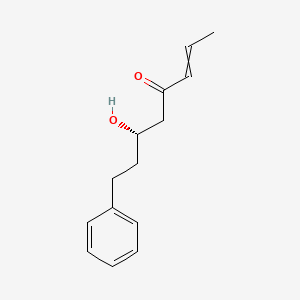
1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a tert-butyl group and a chlorosulfanyl group
Méthodes De Préparation
The synthesis of 1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole typically involves the reaction of tert-butylamine with a suitable tetrazole precursor under controlled conditions. The chlorosulfanyl group is introduced through a chlorination reaction using reagents such as thionyl chloride or sulfuryl chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition and ensure high yields.
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. These methods focus on maintaining precise control over reaction parameters to achieve consistent product quality.
Analyse Des Réactions Chimiques
1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The chlorosulfanyl group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the chlorosulfanyl group can yield thiol derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions include sulfonyl, thiol, and substituted tetrazole derivatives.
Applications De Recherche Scientifique
1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research explores its use as a precursor for developing pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science applications.
Mécanisme D'action
The mechanism by which 1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity for specific targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-tert-Butyl-5-(chlorosulfanyl)-1H-tetrazole include:
1-tert-Butyl-5-(chlorosulfonyl)-1H-tetrazole: This compound features a chlorosulfonyl group instead of a chlorosulfanyl group, leading to different reactivity and applications.
1-tert-Butyl-5-(methylsulfanyl)-1H-tetrazole: The methylsulfanyl group provides different electronic and steric properties, affecting the compound’s chemical behavior.
1-tert-Butyl-5-(phenylsulfanyl)-1H-tetrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
142550-48-9 |
|---|---|
Formule moléculaire |
C5H9ClN4S |
Poids moléculaire |
192.67 g/mol |
Nom IUPAC |
(1-tert-butyltetrazol-5-yl) thiohypochlorite |
InChI |
InChI=1S/C5H9ClN4S/c1-5(2,3)10-4(11-6)7-8-9-10/h1-3H3 |
Clé InChI |
OZJROYPYCDXSTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=NN=N1)SCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


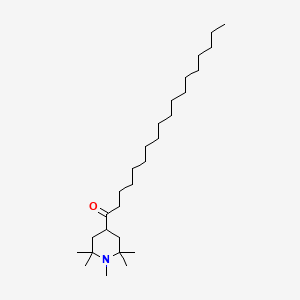
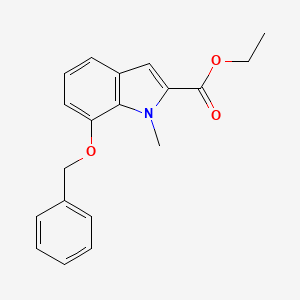
![Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B12539503.png)
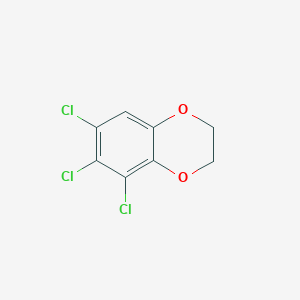

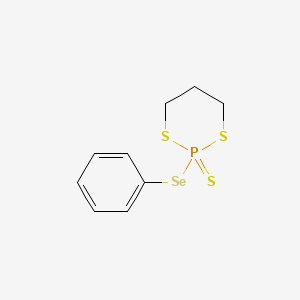
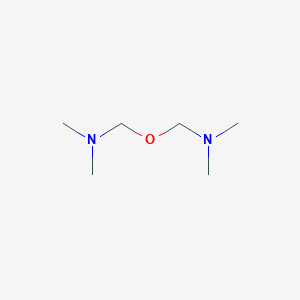
![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)
